molecular formula C14H12Cl2N2O3S B6014975 N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide

N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide

Cat. No.: B6014975
M. Wt: 359.2 g/mol
InChI Key: BWBFNPRSLLKIME-UHFFFAOYSA-N
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Description

N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H12Cl2N2O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a dichlorophenyl group, a carbamoyl group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9-2-5-11(6-3-9)22(20,21)18-14(19)17-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBFNPRSLLKIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dichlorophenyl)carbamoyl]valinate
  • 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide
  • O-[(2,5-dichlorophenyl)carbamoyl]cyclohexanone oxime

Uniqueness

N-[(2,5-dichlorophenyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group provides stability and resistance to metabolic degradation, while the carbamoyl and sulfonamide groups contribute to its ability to interact with biological targets.

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